N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide
CAS No.: 1903317-68-9
Cat. No.: VC5194958
Molecular Formula: C15H21NO3S
Molecular Weight: 295.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903317-68-9 |
|---|---|
| Molecular Formula | C15H21NO3S |
| Molecular Weight | 295.4 |
| IUPAC Name | N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C15H21NO3S/c17-15(12-19-13-4-2-1-3-5-13)16-8-11-20-14-6-9-18-10-7-14/h1-5,14H,6-12H2,(H,16,17) |
| Standard InChI Key | JWXCDDBDCWTNMG-UHFFFAOYSA-N |
| SMILES | C1COCCC1SCCNC(=O)COC2=CC=CC=C2 |
Introduction
Structural Overview
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IUPAC Name: N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide
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Chemical Formula: C13H19NO3S
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Molecular Weight: Approximately 273.36 g/mol
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Structure:
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The compound consists of a phenoxyacetamide backbone.
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A sulfanyl group (-S-) links the ethyl chain to a tetrahydropyran (oxane) ring at the 4-position.
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Key Functional Groups:
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Phenoxy Group: Provides aromaticity and potential for π–π interactions.
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Amide Group: Contributes to hydrogen bonding and polarity.
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Sulfanyl-Ethyl Linker: Adds flexibility and sulfur-based reactivity.
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Oxane Ring: Enhances hydrophilicity and steric bulk.
Synthesis Pathways
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide involves multi-step organic reactions:
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Preparation of Phenoxyacetyl Chloride:
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React phenoxyacetic acid with thionyl chloride (SOCl₂) to form phenoxyacetyl chloride.
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Formation of Intermediate Amine:
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The oxan-4-ylsulfanyl ethylamine precursor is synthesized by reacting oxane derivatives with thiols, followed by amination.
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Amide Coupling Reaction:
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The phenoxyacetyl chloride reacts with the oxan-4-ylsulfanyl ethylamine under mild conditions (e.g., in the presence of a base like triethylamine) to yield the final product.
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Medicinal Chemistry
Compounds with phenoxyacetamide scaffolds have demonstrated diverse biological activities, including:
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Antimicrobial Activity: Sulfanyl groups are known to enhance interactions with bacterial enzymes.
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Anti-inflammatory Properties: Amides contribute to bioactivity by mimicking peptide bonds.
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Drug Delivery Systems: The oxane ring can improve solubility and bioavailability.
Material Science
The compound’s unique combination of aromaticity, sulfanyl linkage, and hydrophilic oxane ring suggests potential as:
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A building block for polymers or surface-active agents.
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A ligand for metal coordination complexes in catalysis.
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